molecular formula C24H28N4O B2423729 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251617-10-3

3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2423729
CAS No.: 1251617-10-3
M. Wt: 388.515
InChI Key: RQKDHJSANHCTER-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes an azepane ring, a naphthyridine core, and an ethylphenyl group

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted naphthyridine compounds .

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(azepane-1-carbonyl)-N-(4-ethylphenyl)-7-methyl-1,8-naphthyridin-4-amine include other naphthyridine derivatives and azepane-containing compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

azepan-1-yl-[4-(4-ethylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-3-18-9-11-19(12-10-18)27-22-20-13-8-17(2)26-23(20)25-16-21(22)24(29)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKDHJSANHCTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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